molecular formula C21H21N5O3 B2980307 6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2380059-18-5

6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2980307
CAS RN: 2380059-18-5
M. Wt: 391.431
InChI Key: ILNACYUGOHFQTK-UHFFFAOYSA-N
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Description

6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is a derivative of Pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .


Synthesis Analysis

The synthesis of Pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A series of 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives were synthesized using the interaction of 6-phenylpyridazinone with cyclic secondary amine by Mannich reaction .


Molecular Structure Analysis

The molecular formula of 6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is C21H21N5O3. Its molecular weight is 391.431.


Chemical Reactions Analysis

The chemical reactions involving Pyridazin-3(2H)-ones are diverse due to the easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Future Directions

The future directions for the study of 6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one and other Pyridazin-3(2H)-ones are promising. Given their diverse pharmacological activities, these compounds should be extensively studied for their therapeutic benefits .

properties

IUPAC Name

6-phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20-9-8-18(16-5-2-1-3-6-16)24-26(20)17-10-13-25(14-11-17)21(28)15-29-19-7-4-12-22-23-19/h1-9,12,17H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNACYUGOHFQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)COC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one

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